(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol is a chemical compound characterized by its unique molecular structure, which combines a pyridine ring with a piperazine moiety and a hydroxymethyl group. This compound is recognized for its potential applications in medicinal chemistry and biological research, particularly due to its interactions with various biological systems. The compound is cataloged under the Chemical Abstracts Service number 683241-16-9 and has a molecular formula of with a molecular weight of approximately 193.246 g/mol .
The information regarding the compound is derived from various scientific databases and publications, including Chemsrc, PubChem, and research articles focused on related chemical compounds. These sources provide insights into the synthesis, properties, and applications of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol.
This compound falls under the category of heterocyclic compounds due to the presence of both piperazine and pyridine rings. It is further classified as an organic compound with potential pharmacological properties.
The synthesis of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol typically involves several key steps:
The reaction conditions may vary based on the specific synthetic route chosen, including temperature, solvent choice (such as ethanol or methanol), and the presence of catalysts to enhance yields . For instance, heating the reaction mixture under reflux conditions may be necessary to facilitate the formation of the desired product.
The molecular structure of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol consists of:
The structural representation can be described using various chemical notations:
InChI=1S/C10H15N3O/c14-8-9-1-2-10(12-7-9)13-5-3-11-4-6-13/h1-2,7,11,14H,3-6,8H2
QXLKRHOSSUFVLX-UHFFFAOYSA-N
(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol can participate in several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol involves its interaction with specific biological targets, such as enzymes or receptors. This interaction can modulate their activity, potentially leading to therapeutic effects in various biological systems. The specific pathways and targets depend on the application being studied.
While detailed physical properties such as density and boiling point are not extensively documented for this compound, it is known that:
The chemical stability and reactivity are influenced by the presence of functional groups within its structure. The compound's ability to undergo oxidation and substitution reactions makes it versatile for further chemical modifications.
(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol has potential applications in several fields:
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.:
CAS No.: 26639-00-9
CAS No.: 16104-28-2
CAS No.: 1364933-82-3